molecular formula C10H15N3O2 B1626119 tert-Butyl methyl(pyrimidin-2-yl)carbamate CAS No. 436161-78-3

tert-Butyl methyl(pyrimidin-2-yl)carbamate

Cat. No.: B1626119
CAS No.: 436161-78-3
M. Wt: 209.24 g/mol
InChI Key: PHDSFONPKUGYNT-UHFFFAOYSA-N
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Description

tert-Butyl methyl(pyrimidin-2-yl)carbamate is an organic compound that features a tert-butyl group, a methyl group, and a pyrimidin-2-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(pyrimidin-2-yl)carbamate can be synthesized through a multi-step process involving the protection of amino groups and subsequent reactions with carbamates. One common method involves the reaction of tert-butyl carbamate with pyrimidin-2-yl methylamine under controlled conditions. The reaction typically requires the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl(pyrimidin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is employed in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl methyl(pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.

    Pyrimidin-2-yl methylamine: A precursor in the synthesis of tert-Butyl methyl(pyrimidin-2-yl)carbamate.

    tert-Butyl (2-(4-(6-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl (4-aminobutyl)carbamate: A structurally related compound with potential biological activity.

Uniqueness

This compound is unique due to its combination of a tert-butyl group, a methyl group, and a pyrimidin-2-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-pyrimidin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13(4)8-11-6-5-7-12-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDSFONPKUGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450900
Record name tert-Butyl methyl(pyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436161-78-3
Record name tert-Butyl methyl(pyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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